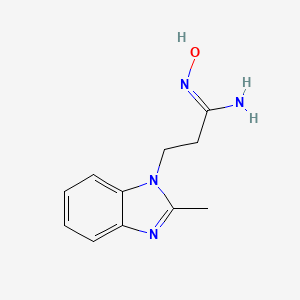

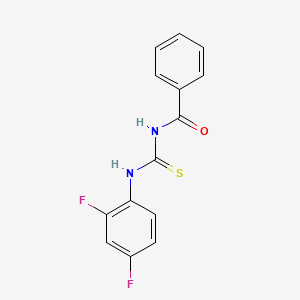

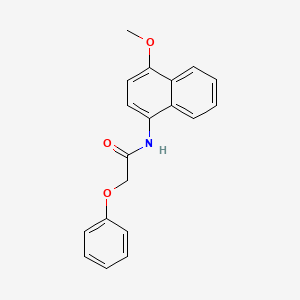

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C11H14N4 . It is related to the class of compounds known as benzimidazoles .

Synthesis Analysis

While specific synthesis methods for “(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” are not available in the search results, a related compound, Ethyl (benzimidazol-1-yl)acetate, was synthesized through hydrazinolysis with hydrazine hydrate to give (benzimidazol-1-yl)acetohydrazide . This was then reacted with various aromatic aldehydes to give the respective arylidene (1H-benzimidazol-1-yl)acetohydrazones .Applications De Recherche Scientifique

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazoles, including compounds structurally similar to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing anti-obesity drugs by modifying the benzimidazole structure to improve affinity for the Y1 receptor, highlighting the compound's potential in addressing obesity through pharmacological inhibition of the NPY Y1 receptor (Zarrinmayeh et al., 1998).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes, structurally related to the query compound, have been synthesized and demonstrated significant DNA binding capabilities and substantial in vitro cytotoxic effects against various human cancer cell lines. This research underscores the potential of benzimidazole derivatives as therapeutic agents in cancer treatment through their interaction with DNA and subsequent cytotoxic activity (Paul et al., 2015).

Antiviral Effects

Studies have explored the antiviral effects of substituted benzimidazoles, including their efficacy in vitro and in vivo against enteroviruses. These compounds, including those structurally akin to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," offer insights into developing novel antiviral therapeutics that target specific viral replication mechanisms (Herrmann et al., 1981).

Antioxidant Properties

Research into benzimidazole derivatives has also identified their potential antioxidant properties, with certain compounds demonstrating significant inhibitory effects on lipid peroxidation in the rat liver. This suggests the role of benzimidazole derivatives in developing antioxidants to mitigate oxidative stress-related conditions (Kuş et al., 2004).

Anticancer Screening and SAR Studies

Benzimidazole derivatives have undergone multicentric synthesis, in vitro anticancer screening, and structure-activity relationship (SAR) studies. These efforts have identified compounds with promising cytotoxic activities against cancer cell lines, emphasizing the benzimidazole core's importance in anticancer drug development (Varshney et al., 2015).

Corrosion Inhibition

Beyond biomedical applications, benzimidazole derivatives have been studied for their corrosion inhibition capabilities, particularly in protecting iron surfaces in acidic solutions. This research avenue highlights the compound's potential industrial applications in material science and engineering (Khaled, 2003).

Propriétés

IUPAC Name |

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUPFXMXRMRPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)

![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)

![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)